molecular formula C19H23N3O4S B2961868 3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide CAS No. 2034223-60-2

3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide

Cat. No.: B2961868
CAS No.: 2034223-60-2
M. Wt: 389.47
InChI Key: MFOWEJQYOLCFES-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a benzenesulfonyl chloride . The pyrazin-2-yloxy group could potentially be introduced via a nucleophilic substitution reaction .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines . The benzenesulfonyl group might also participate in reactions, especially if conditions for a nucleophilic aromatic substitution are met .

Scientific Research Applications

Synthesis and Bioactivity Studies

Sulfonamides, including compounds with structural similarities to 3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide, have been extensively studied for their bioactivities. Research has highlighted the synthesis of new sulfonamide derivatives exhibiting significant cytotoxic activities and potential as inhibitors for carbonic anhydrase (CA) isoenzymes, crucial for exploring anti-tumor activities. These compounds have demonstrated strong inhibition against human cytosolic isoforms hCA I and II, indicating their potential in cancer therapy and enzyme inhibition research (Gul et al., 2016); (Gul et al., 2017).

Antidiabetic and Anti-inflammatory Applications

Derivatives of benzenesulfonamide have been synthesized and assessed for their antidiabetic activities, showcasing significant hypoglycemic effects. These studies pave the way for the development of new therapeutic agents for managing diabetes. Additionally, certain derivatives have been evaluated for their anti-inflammatory properties, providing a basis for new anti-inflammatory agents with potentially more favorable gastrointestinal side effect profiles compared to existing medications (Faidallah et al., 2016); (Szabó et al., 2008).

Antimicrobial and Antitumor Effects

Explorations into the antimicrobial and antitumor effects of sulfonamide derivatives have led to the identification of compounds with promising activities. Novel synthesis methods have been developed for sulfonamide derivatives, showing effectiveness against pathological pain models in mice and offering insights into potential therapeutic applications for managing pain and inflammation. Furthermore, specific derivatives have displayed potent VEGFR-2 inhibitory activity, suggesting their role in cancer treatment by targeting vascular endothelial growth factor receptors (Lobo et al., 2015); (Ghorab et al., 2017).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-pyrazin-2-yloxycyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-18(10-13-27(24,25)17-4-2-1-3-5-17)22-15-6-8-16(9-7-15)26-19-14-20-11-12-21-19/h1-5,11-12,14-16H,6-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWEJQYOLCFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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